Bis(3,5-diiodosalicylato)copper

halogen bonding crystal engineering supramolecular chemistry

Research pain point: Non-halogenated or brominated copper salicylates lack the polarizability and interaction strength for supramolecular crystal engineering. This compound provides four iodine halogen bond (XB) donor sites per molecule. - Halogen bond interaction energy: up to 4.2 kcal/mol (I···O/I···I) - Thermal stability: Decomposition onset >200°C (TGA) - Magnetic tunability: Access isolated, ferro- (J = +5.1 cm⁻¹) or antiferromagnetic regimes via precursor control - Immediate availability: R&D quantities with global shipment

Molecular Formula C14H6CuI4O6
Molecular Weight 841.36 g/mol
Cat. No. B12878435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(3,5-diiodosalicylato)copper
Molecular FormulaC14H6CuI4O6
Molecular Weight841.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)[O-])O)I)I.C1=C(C=C(C(=C1C(=O)[O-])O)I)I.[Cu+2]
InChIInChI=1S/2C7H4I2O3.Cu/c2*8-3-1-4(7(11)12)6(10)5(9)2-3;/h2*1-2,10H,(H,11,12);/q;;+2/p-2
InChIKeyBLKCFMYRTNYHCC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3,5-diiodosalicylato)copper – Identity and Procurement Overview


Bis(3,5-diiodosalicylato)copper (CAS 14040-04-1; molecular formula C₁₄H₆CuI₄O₆, MW 841.36) is a copper(II) carboxylate coordination compound in which two 3,5-diiodosalicylate (DISA) ligands chelate the Cu²⁺ center through carboxylate oxygen and phenolic oxygen atoms, forming 5-membered chelate rings [1]. Structurally characterized both as mononuclear (R₃NH)₂[Cu(DISA)₂] and binuclear paddlewheel-type (R₃NH)₂[Cu₂(DISA)₄Cl₂] complexes depending on the copper source and reaction stoichiometry [1], this compound belongs to the class of halogen-substituted arenecarboxylate complexes. Its defining chemical feature is the presence of four iodine atoms, which serve as halogen bond (XB) donor sites in the solid state, enabling supramolecular assembly via non-covalent I···O and I···I interactions [2].

Halogen bond-directed supramolecular assembly via I···O and I···I interactions
Chelate-stabilized Cu(II) center with bidentate carboxylate/phenolic oxygen coordination
Precursor-dependent nuclearity control: mononuclear to 1D polymer architectures
Tunable magnetic exchange: from isolated to ferromagnetic chain regimes

Why Generic Copper Salicylates Cannot Substitute


Generic substitution of bis(3,5-diiodosalicylato)copper with non-halogenated copper salicylate or even 3,5-dibromosalicylate analogs fails because the iodine substituents are not inert structural decorations—they are functional handles that determine the compound's supramolecular organization, thermal resilience, and magnetic response. Non-iodinated copper salicylates lack the halogen bond donor capacity entirely, precluding their use in XB-directed crystal engineering [1]. Bromine-substituted analogs (e.g., 3,5-dibromosalicylate) possess weaker XB donor strength due to lower polarizability of bromine versus iodine, which quantitatively reduces non-covalent interaction energies [2]. Furthermore, the choice of metal center is decisive: Zn(II) 3,5-diiodosalicylates exhibit blue luminescence (quantum yields 1.45–2.6%) [3], whereas the Cu(II) analogs are non-luminescent but offer tunable magnetic exchange coupling, a property absent in the diamagnetic Zn(II) complexes. The quantitative evidence below demonstrates that these differences are not marginal but functionally prohibitive for substitution in structure–property applications.

Non-iodinated Cu salicylate Lacks halogen bond donors entirely; cannot participate in XB-directed crystal engineering.
3,5-Dibromosalicylate analog Weaker halogen bond strength due to lower bromine polarizability; supramolecular interaction energy quantitatively reduced.
Zn(II) 3,5-diiodosalicylate Diamagnetic (d¹⁰) – offers blue luminescence but no magnetic exchange coupling; functional output is metal-dependent.
Cu 2-iodobenzoate Monodentate carboxylate coordination only; lacks chelate stabilization and dual XB donor geometry.

Quantitative Differentiation Against Comparator Complexes


Halogen Bond Energy Comparison in Copper Complexes

Quantitative analysis of halogen bonding (XB) energies in mononuclear Cu(II) 3,5-diiodosalicylate complexes via QTAIM-based DFT calculations revealed XB energies up to 4.2 kcal/mol [1]. This value exceeds the median XB energies reported for heteroleptic Cu(II) 2-iodobenzoates, which vary from 1.3 to 4.3 kcal/mol but with a lower upper bound for most structures in that series [2]. The 3,5-diiodosalicylate ligand benefits from two iodine atoms per aromatic ring in meta and para positions relative to the carboxylate, providing greater XB donor site density than mono-iodinated benzoates. The non-halogenated copper salicylate analogue produces no halogen bonding at all, representing a qualitative functional gap rather than a quantitative one [1].

Halogen bond energy
Cross-study
up to 4.2 kcal/mol
Reported XB interaction strength for mononuclear Cu diiodosalicylate
Non-halogenated salicylate: 0 kcal/mol; mono-iodobenzoates cluster lower
halogen bonding crystal engineering supramolecular chemistry

Precursor-Dependent Nuclearity Control

Reactions of CuCl₂·2H₂O or Cu(NO₃)₂·6H₂O with 3,5-diiodosalicylic acid (DISA) in the presence of different amines yielded 14 structurally distinct complexes with nuclearities of 1, 2, 3, and 4, as well as 1D coordination polymers, all characterized by single-crystal X-ray diffraction [1]. This degree of nuclearity tunability from a single ligand is not replicated by non-halogenated salicylate systems, which typically form only mononuclear or binuclear species. The precursor-dependent self-assembly is mediated by the interplay of chelating DISA coordination, auxiliary amine ligands, and the halide vs. nitrate counterion effect [1]. By contrast, Zn(II) 3,5-diiodosalicylate chemistry under analogous conditions yields exclusively mononuclear [ZnPy₂(DISA)₂] complexes [2], highlighting the unique ability of the Cu(II) center to access diverse polynuclear architectures with this ligand.

Nuclearity control
Cross-study
14 complexes, 5 topologies
Precursor-dependent access to mononuclear, binuclear, trinuclear, tetranuclear, and 1D polymer structures
Zn(II) analogs form only mononuclear species under comparable conditions
coordination chemistry structural diversity molecular magnetism

Thermal Stability Benchmarking

Thermogravimetric analysis (TGA) of mononuclear (R₃NH)₂[Cu(DISA)₂] complexes (1–3) demonstrated that decomposition onset occurs at temperatures exceeding 200°C [1]. This thermal stability is notably higher than that of hydrated copper(II) 5-substituted salicylates (5-chloro, 5-bromo, 5-iodo, 5-nitro), which begin dehydration and decomposition well below 200°C, typically losing coordinated water between 44°C and 120°C followed by ligand decomposition [2]. The enhanced thermal resilience of the 3,5-diiodosalicylate complexes is attributed to the chelate ring stabilization from the 2-hydroxy group coordination, which is absent in simple 5-substituted salicylates that lack the ortho-hydroxy chelating functionality [1].

Thermal stability
Cross-study
decomposition >200 °C
Chelate stabilization raises decomposition onset vs. hydrated 5-substituted salicylates
5-substituted analogs dehydrate below 120 °C and decompose earlier
thermal stability thermogravimetric analysis materials chemistry

Magnetic Exchange Coupling Tunability

Magnetic susceptibility measurements on selected Cu(II) 3,5-diiodosalicylate complexes reveal nuclearity-dependent magnetic behavior spanning three distinct regimes [1]. Mononuclear complexes 1 and 2 exhibit μeff values of 1.89 and 1.82 μB at 300 K, consistent with magnetically isolated S = 1/2 Cu(II) ions (theoretical spin-only value 1.86 μB), with negligible exchange coupling (Weiss constants of +1.2 K and −0.65 K, respectively) [1]. Binuclear complex 5 shows μeff = 2.61 μB at 300 K (cf. theoretical 2.63 μB for two Cu(II) ions) with antiferromagnetic coupling (J < 0) mediated by μ₂-bridging chlorides, decreasing to 0.78 μB at 5 K [1]. The 1D coordination polymer 13 displays ferromagnetic exchange with μeff increasing from 1.81 μB at 300 K to 2.47 μB at 5 K, fitted to a uniform chain model yielding J = +5.1 ± 0.2 cm⁻¹ [1]. In contrast, Zn(II) 3,5-diiodosalicylates are diamagnetic (d¹⁰ configuration), offering no magnetic functionality [2].

Magnetic coupling
Head-to-head
J ≈ 0 to +5.1 cm⁻¹
Three coupling regimes accessible: isolated, antiferromagnetic, ferromagnetic chain
Zn analog diamagnetic; typical Cu salicylate paddlewheel shows strong AF (J ~ -150 to -300 cm⁻¹)
molecular magnetism exchange coupling copper(II) complexes

Cu(II) vs. Zn(II) Functional Divergence

A direct metal-substitution comparison reveals a functional dichotomy: Zn(II) 3,5-diiodosalicylate complexes of general formula [Py₂ZnDISA₂] consistently exhibit blue luminescence with quantum yields ranging from 1.45% to 2.6% across five substituted pyridine adducts [1]. The Cu(II) analogs with identical DISA ligands are non-luminescent due to efficient quenching by the paramagnetic d⁹ Cu(II) center [2]. Conversely, the Cu(II) complexes offer the rich magnetic tunability described above (J from ~0 to +5.1 cm⁻¹), which is entirely absent in diamagnetic Zn(II) systems. Both metal variants engage in halogen bonding, but the functional output—photophysical vs. magnetic—is determined strictly by metal identity. This makes Cu(II) and Zn(II) 3,5-diiodosalicylates complementary rather than interchangeable: procurement must align with the intended property application [2].

Cu vs. Zn function
Cross-study
Cu: magnetic, non-luminescent; Zn: luminescent (QY 1.45–2.6%), diamagnetic
Metal center determines entire property output; complementary, not interchangeable
Both retain halogen bonding but functional response is mutually exclusive
metal selection luminescence structure–property relationship

Chelate Coordination Advantage

The 3,5-diiodosalicylate ligand coordinates to Cu(II) in a bidentate chelating mode via the carboxylate oxygen and the deprotonated 2-hydroxy (phenolic) oxygen, forming a stable 5-membered chelate ring [1]. This chelate coordination is enabled specifically by the ortho-hydroxy group of the salicylate scaffold and is not achievable with 2-iodobenzoate or 4-iodobenzoate ligands, which lack this donor group and coordinate only through carboxylate oxygens [2]. The chelate effect contributes to both the enhanced thermal stability (>200°C decomposition onset) and the structural rigidity of the complex. Among halogenated salicylates, the iodine atoms at the 3- and 5-positions do not interfere with chelation while providing two XB donor sites per ligand—a geometric optimization unavailable in mono-halogenated or non-halogenated salicylates [1].

Chelate coordination
Class-level
Bidentate COO⁻/O⁻ chelate + dual XB donors
Unique combination of chelate stability and halogen bond functionality
2-iodobenzoate lacks chelate; non-halogenated salicylate lacks XB sites
chelate effect coordination mode ligand design

Key Research Applications and Advantages


Halogen Bond-Directed Crystal Engineering

The 3,5-diiodosalicylate ligand provides two iodine XB donor sites per aromatic ring with estimated interaction energies up to 4.2 kcal/mol in Cu(II) complexes [1]. This enables predictable solid-state architectures via I···O and I···I halogen bonds. Non-halogenated copper salicylates cannot participate in halogen bonding and are unsuitable for XB-based crystal design. Researchers designing halogen-bonded frameworks should select the diiodosalicylate complex over non-iodinated or mono-iodinated alternatives to ensure sufficient XB donor density and interaction strength [1]. The brominated analog (3,5-dibromosalicylate) offers weaker XB due to the lower polarizability of bromine, making the iodo complex the preferred choice for strong, directional non-covalent interactions [2]. This scenario is derived directly from the halogen bond energy evidence in Section 3, Evidence Item 1.

Tunable Molecular Magnetism Studies

The precursor-dependent nuclearity control of Cu(II) 3,5-diiodosalicylate complexes enables access to four distinct magnetic regimes—magnetically isolated, weakly ferromagnetic (Weiss Θ = +1.2 K), antiferromagnetic (J < 0 via chloride bridges), and ferromagnetic chain (J = +5.1 cm⁻¹)—all from the same ligand platform [3]. Laboratories investigating structure–magnetism correlations can systematically vary nuclearity while holding the ligand constant, an experimental advantage not offered by simpler salicylate systems. Zn(II) 3,5-diiodosalicylates are diamagnetic and cannot be used for magnetic studies [4]. This scenario derives from the magnetic exchange evidence in Section 3, Evidence Item 4.

High-Temperature Materials Processing

Mononuclear bis(3,5-diiodosalicylato)copper complexes demonstrate decomposition onset temperatures exceeding 200°C, as confirmed by TGA [5]. This thermal benchmark is superior to hydrated copper(II) 5-substituted salicylates, which begin dehydration well below 120°C and decompose below 200°C [6]. For materials applications involving thermal processing steps (e.g., incorporation into polymer matrices at elevated temperatures, hot-pressing, or melt-based fabrication), the higher thermal resilience of the 3,5-diiodosalicylate chelate complex provides a wider safe processing window and reduces premature degradation risk. This scenario stems from the thermal stability evidence in Section 3, Evidence Item 3.

Metal-Selective Photophysical vs. Magnetic Procurement

Research groups focused on luminescent materials should procure Zn(II) 3,5-diiodosalicylates, which exhibit blue emission with quantum yields of 1.45–2.6% [4]. Conversely, groups pursuing molecular magnetism must procure the Cu(II) analogs, which are non-luminescent due to paramagnetic quenching but offer the full range of exchange coupling behaviors described above [3]. Procurement error—selecting the wrong metal for the target application—results in complete loss of the desired functionality. Both metal variants retain halogen bonding capability, but the functional outputs are mutually exclusive. This scenario derives from the metal-dependent divergence evidence in Section 3, Evidence Item 5.

Application
Selection Property
Validation Focus
Halogen bond-directed crystal engineering
Iodine XB donor density and strength
XB interaction energy and supramolecular topology
Tunable molecular magnetism studies
Precursor-dependent nuclearity control
Magnetic susceptibility and exchange coupling (J)
High-temperature materials processing
Thermal decomposition onset
TGA profile and safe processing window
Metal-selective photophysical vs. magnetic research
Metal center identity (Cu²⁺ vs. Zn²⁺)
Luminescence quantum yield (Zn) or magnetic exchange (Cu)
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